2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
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Overview
Description
2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of the triazolo-thiazole and tetrahydroisoquinoline scaffolds within the molecule suggests a wide range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles to form the triazolo-thiazole core . This intermediate is then coupled with a tetrahydroisoquinoline derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-thiazole moiety can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolo-thiazole core and exhibit similar biological activities.
1,2,4-Triazolo[1,3,5]triazines: These compounds also contain a triazole ring fused with another heterocycle and are known for their pharmacological properties.
Tetrahydroisoquinoline derivatives: These compounds are widely studied for their neuroprotective and anticancer activities.
Uniqueness
2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to the combination of the triazolo-thiazole and tetrahydroisoquinoline scaffolds within a single molecule
Properties
IUPAC Name |
3-(4-bromophenyl)-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4S/c21-17-7-5-15(6-8-17)19-22-23-20-25(19)13-18(26-20)12-24-10-9-14-3-1-2-4-16(14)11-24/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVNSFOYYITNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CN4C(=NN=C4S3)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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